molecular formula C8H7F3N2OS B065987 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide CAS No. 175277-59-5

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

Cat. No.: B065987
CAS No.: 175277-59-5
M. Wt: 236.22 g/mol
InChI Key: BZHZAGDMGSMJNO-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a chemical compound with the molecular formula C8H7F3N2OS It is a derivative of pyridine, characterized by the presence of a trifluoroethoxy group and a carbothioamide group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide typically involves the reaction of 6-chloropyridine-3-carbothioamide with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

  • 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylboronic acid
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

Comparison: 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is unique due to the presence of both the trifluoroethoxy and carbothioamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoroethoxy group enhances its lipophilicity, while the carbothioamide group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)4-14-6-2-1-5(3-13-6)7(12)15/h1-3H,4H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHZAGDMGSMJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380386
Record name 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-59-5
Record name 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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